molecular formula C23H26N4O3S B4977745 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B4977745
M. Wt: 438.5 g/mol
InChI Key: DFCUGAMGSKZFQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamide derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. For instance, Shibuya et al. (2018) describe the synthesis of a related compound, highlighting the use of a piperazine unit to enhance aqueous solubility and improve oral absorption, which could be applicable to our compound of interest (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Wu et al. (2017) evaluated the antitumor activities of similar N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, suggesting that the specific arrangement of functional groups around the piperazine and acetamide moieties plays a significant role in their biological efficacy (Wu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can be diverse, depending on the functional groups attached to the core structure. Mercadante et al. (2013) discuss the oxidative capabilities of acetamido derivatives in various reactions, which could provide insights into the reactivity of our compound under different conditions (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility and stability, are influenced by their molecular structure. The introduction of a piperazine unit, as mentioned by Shibuya et al. (2018), can markedly enhance the aqueous solubility, which is a critical factor for the pharmacokinetics of potential therapeutic agents (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, are essential for the therapeutic potential of acetamide derivatives. The study by Wu et al. (2017) on antitumor activity indicates that specific structural features contribute to the interaction with biological molecules, affecting the compound's efficacy (Wu et al., 2017).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c24-12-18-17-3-1-2-4-21(17)31-23(18)25-22(28)14-27-9-7-26(8-10-27)13-16-5-6-19-20(11-16)30-15-29-19/h5-6,11H,1-4,7-10,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCUGAMGSKZFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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